

Application Notes and Protocols: AZD1222 (ChAdOx1 nCoV-19) Phase 3 Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 3 clinical trial protocols for the AZD1222 vaccine, co-invented by the University of Oxford and its spin-out company, Vaccitech. [1][2] The vaccine utilizes a replication-deficient chimpanzee viral vector based on a modified adenovirus that contains the genetic material for the SARS-CoV-2 spike protein.[1][2] Upon vaccination, the spike protein is produced, which primes the immune system to recognize and attack the SARS-CoV-2 virus.[1]

Overview of Key Phase 3 and Pivotal Trials

A series of global clinical trials were conducted to assess the safety, efficacy, and immunogenicity of AZD1222. The pivotal data for regulatory submissions were derived from four key studies: COV001 (Phase 1/2 in the UK), COV002 (Phase 2/3 in the UK), COV003 (Phase 3 in Brazil), and a large Phase 3 trial in the US, Peru, and Chile (D8110C00001).



Trial Identifier	Phase	Location(s)	Key Characteristics
COV001	1/2	UK	Enrolled 1,077 healthy adults (18-55 years) to evaluate safety, immunogenicity, and efficacy of single and two-dose regimens.
COV002	2/3	UK	Enrolled participants across different age groups (18-55, 56-69, and ≥70 years) and assessed one or two- dose regimens.
COV003	3	Brazil	A single-blind, randomized, controlled trial in 10,300 participants, including those at high risk of exposure to SARS-CoV-2.
D8110C00001 (NCT04516746)	3	US, Peru, Chile	A randomized, double-blind, placebo-controlled trial with 32,449 participants to assess safety, efficacy, and immunogenicity.

Quantitative Data Summary

The following tables summarize the key efficacy and immunogenicity data from the AZD1222 Phase 3 trials.



Table 2.1: Vaccine Efficacy Against Symptomatic COVID-

19

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Trial/Analysis	Participant Group	Vaccine Efficacy (VE)	Confidence Interval (CI)	Notes
Pooled Analysis (UK & Brazil)	Combined dosing regimens	70%	p≤0.0001	Data from an interim analysis of 11,636 participants.
Half dose/full dose regimen	90%	-	N=2,741.	_
Two full doses regimen	62%	-	N=8,895.	
US Phase 3 Trial (Primary Analysis)	Overall population	76%	68% to 82%	190 symptomatic cases analyzed.
Adults ≥65 years	85%	58% to 95%	-	

Table 2.2: Vaccine Efficacy Against Severe Disease and

Hospitalization

Trial/Analysis	Number of Severe Cases (Vaccine Group)	Number of Severe Cases (Placebo Group)	Vaccine Efficacy (VE)
US Phase 3 Trial	0	8	100%

Table 2.3: Immunogenicity Response



Trial	Measurement	Result
COV001 (Phase 1/2)	Antibodies to SARS-CoV-2 spike protein	Four-fold increase in 95% of participants one month after a single dose.
T-cell response	Peaked by day 14 and maintained for two months post-injection.	

Experimental Protocols Study Design and Participant Enrollment

The Phase 3 trials were predominantly randomized, double-blind, and placebo-controlled studies. Participants were adults aged 18 and older who were healthy or had medically stable chronic diseases. Enrollment often targeted populations at an increased risk of exposure to the SARS-CoV-2 virus. Randomization was typically in a 2:1 ratio, with more participants receiving AZD1222 than the placebo. The placebo used in some trials was a saline solution, while others used a meningococcal conjugate vaccine (MenACWY) to mimic minor post-vaccination reactions and maintain blinding.

Vaccination Regimen

Participants received two intramuscular doses of either AZD1222 (approximately 5×10^{10} viral particles) or the placebo. The interval between the two doses varied across and within trials, ranging from four weeks to over 12 weeks. In one arm of the UK trial, a lower initial dose (half dose) was administered, followed by a standard second dose.

Safety and Reactogenicity Assessment

The safety of the vaccine was a primary endpoint. Participants were monitored for solicited adverse events (such as injection site pain, fever, and muscle aches) for a defined period after each vaccination. Unsolicited adverse events and serious adverse events were also recorded throughout the trial duration. An independent Data and Safety Monitoring Board (DSMB) was responsible for reviewing the safety data to ensure the ethical and safe conduct of the studies.



Efficacy Assessment

The primary efficacy endpoint was the prevention of symptomatic COVID-19, confirmed by a positive SARS-CoV-2 RT-PCR test, occurring a certain number of days (typically 15 or more) after the second dose. Participants were monitored for symptoms of COVID-19, and those who developed symptoms were tested for the virus.

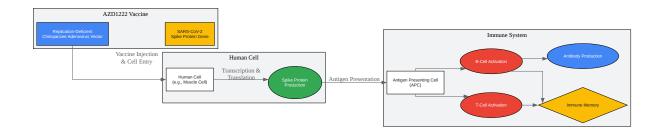
Immunogenicity Assessment

To evaluate the immune response generated by the vaccine, blood samples were collected from a subset of participants at various time points, including before vaccination and after each dose. The key immunogenicity assays performed were:

- Enzyme-Linked Immunosorbent Assay (ELISA): This assay was used to measure the levels
 of binding antibodies (IgG) against the SARS-CoV-2 spike protein.
- Pseudovirus Neutralization Assay: This assay measured the levels of neutralizing antibodies, which are antibodies that can block the virus from entering and infecting cells.
- Enzyme-Linked Immunospot (ELISpot) Assay: This was used to assess the T-cell response to the vaccine by measuring the frequency of interferon-gamma (IFN-y) secreting T-cells.

Visualizations AZD1222 Mechanism of Action



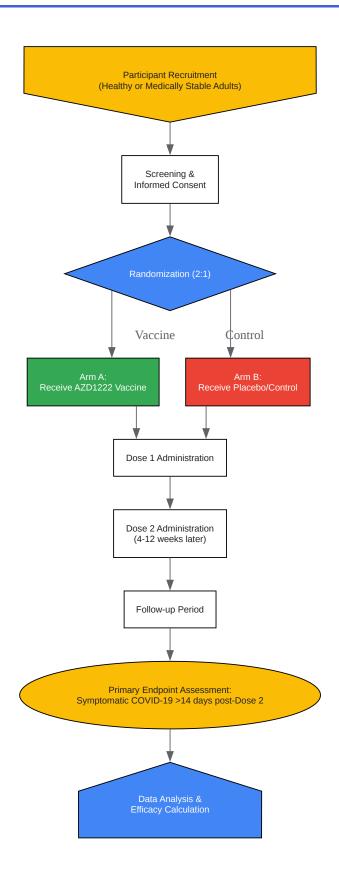


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Caption: Workflow of AZD1222's mechanism of action.

Phase 3 Clinical Trial Workflow



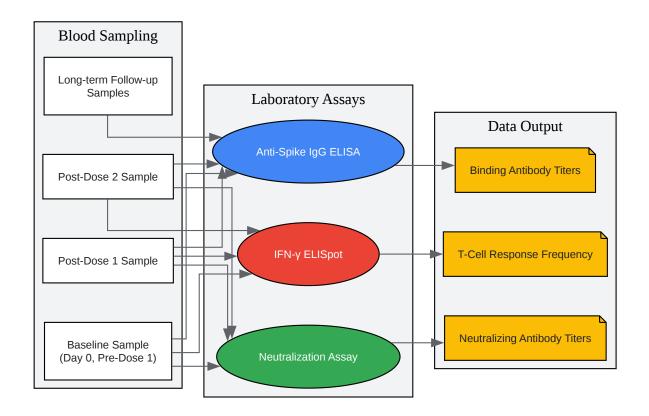


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Caption: High-level overview of the AZD1222 Phase 3 trial workflow.



Immunogenicity Assessment Protocol



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Caption: Logical workflow for immunogenicity sample collection and analysis.

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References

 1. AZD1222 vaccine met primary efficacy endpoint in preventing COVID-19 [astrazeneca.com]



- 2. AZD1222 US Phase III trial met primary efficacy endpoint in preventing COVID-19 at interim analysis [astrazeneca.com]
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